molecular formula C11H13Cl2N3 B13207894 1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13207894
M. Wt: 258.14 g/mol
InChI Key: QVAFONZPXIIOLB-UHFFFAOYSA-N
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Description

1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of tert-butyl, dichloro, and methyl substituents on the pyrazolopyridine core imparts unique chemical and physical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridines .

Scientific Research Applications

1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and dichloro substituents enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H13Cl2N3

Molecular Weight

258.14 g/mol

IUPAC Name

1-tert-butyl-4,6-dichloro-3-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C11H13Cl2N3/c1-6-9-7(12)5-8(13)14-10(9)16(15-6)11(2,3)4/h5H,1-4H3

InChI Key

QVAFONZPXIIOLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)Cl)Cl)C(C)(C)C

Origin of Product

United States

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